N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
CAS No.: 1353977-05-5
Cat. No.: VC8233605
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353977-05-5 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | N-cyclopropyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3 |
| Standard InChI Key | PXVPWQBQOYDPGT-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1CC1)C2CCN(C2)CCO |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCN(C2)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a hydroxyethyl group () and an acetamide moiety (). The cyclopropyl group introduces steric strain, which may enhance binding affinity to biological targets. Stereochemical variations exist, with distinct CAS numbers for (R)- (1354016-11-7) and (S)-isomers (1354008-76-6) .
Table 1: Key Physicochemical Properties
Stereochemical Considerations
The (R)- and (S)-isomers exhibit distinct pharmacological profiles. For instance, the (S)-isomer (LEI-401) demonstrated nanomolar potency as a NAPE-PLD inhibitor in preclinical studies, highlighting the importance of chirality in biological activity . Computational modeling suggests that the hydroxyethyl group’s orientation influences hydrogen bonding with enzymatic active sites .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
-
Pyrrolidine Functionalization: Introducing the hydroxyethyl group via nucleophilic substitution or reductive amination .
-
Acetamide Formation: Reacting the pyrrolidine intermediate with cyclopropylamine and acetic anhydride under controlled conditions.
-
Chiral Resolution: Using chiral chromatography or enzymatic methods to isolate (R)- and (S)-enantiomers .
Key challenges include optimizing yield (often <50% in racemic mixtures) and minimizing byproducts like N-alkylated derivatives . Advanced techniques such as microwave-assisted synthesis may improve efficiency.
Analytical Data
-
NMR Spectroscopy: -NMR spectra show characteristic peaks for the cyclopropyl methylene group (δ 0.5–1.0 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 212.29 .
-
HPLC Purity: Commercial batches report ≥95% purity (e.g., AKSci 6539DS) .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound and its analogs exhibit inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in endocannabinoid biosynthesis . In murine models, LEI-401 (S-isomer) reduced brain anandamide levels by 60% at 30 mg/kg, modulating emotional behavior .
Metabolic Modulation
Structural analogs have shown potential in managing metabolic disorders. The cyclopropyl group enhances metabolic stability, while the hydroxyethyl moiety improves solubility for systemic distribution. In vitro assays suggest activity against diabetes-related targets like dipeptidyl peptidase-4 (DPP-4), though direct evidence for this compound is pending.
Comparative Analysis with Structural Analogs
Functional Group Variations
Modifications to the pyrrolidine or acetamide moieties significantly alter bioactivity:
Table 3: Comparison of Analogous Compounds
Pharmacokinetic Considerations
The hydroxyethyl group enhances aqueous solubility (LogP ≈ 1.2) compared to non-polar analogs (LogP > 2.0), facilitating blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume